molecular formula C18H21N3O2S B12202589 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol

Cat. No.: B12202589
M. Wt: 343.4 g/mol
InChI Key: OKUCEMHOKVNGID-UHFFFAOYSA-N
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Description

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol is a complex organic compound that features a thiazole ring, a pyrazole ring, and a phenol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the pyrazole ring, and finally the attachment of the phenol group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as iodine or palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole and pyrazole rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.

Scientific Research Applications

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol involves its interaction with various molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-methyl-1,3-thiazole: Shares the thiazole ring but lacks the pyrazole and phenol groups.

    4-methyl-1,3-thiazole-2-yl-pyrazole: Contains both the thiazole and pyrazole rings but lacks the phenol group.

    5-propoxyphenol: Contains the phenol group but lacks the thiazole and pyrazole rings.

Uniqueness

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol is unique due to its combination of the thiazole, pyrazole, and phenol groups. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-5-propoxyphenol

InChI

InChI=1S/C18H21N3O2S/c1-4-6-23-16-8-15(22)13(7-12(16)5-2)17-14(9-19-21-17)18-20-11(3)10-24-18/h7-10,22H,4-6H2,1-3H3,(H,19,21)

InChI Key

OKUCEMHOKVNGID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1CC)C2=C(C=NN2)C3=NC(=CS3)C)O

Origin of Product

United States

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